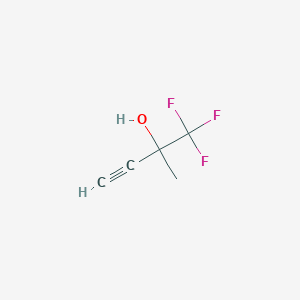
1,1,1-trifluoro-2-methylbut-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-trifluoro-2-methylbut-3-yn-2-ol is an organic compound with the molecular formula C5H5F3O It is a trifluoromethylated alcohol, characterized by the presence of a trifluoromethyl group (CF3) attached to a butynol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-trifluoro-2-methylbut-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butanol with hydrogen fluoride (HF) to introduce the trifluoromethyl group . Another method includes the use of trifluoromethylation reagents with 2-propanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-trifluoro-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
1,1,1-trifluoro-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its use in drug development, especially for compounds requiring trifluoromethyl groups for enhanced bioactivity.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1,1-trifluoro-2-methylbut-3-yn-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s stability and reactivity, influencing its binding affinity and activity in biological systems. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: Similar structure but with a phenyl group instead of a methyl group.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a butenol structure instead of butynol.
Uniqueness
1,1,1-trifluoro-2-methylbut-3-yn-2-ol is unique due to its specific trifluoromethylated butynol structure, which imparts distinct chemical properties and reactivity. Its combination of trifluoromethyl and butynol groups makes it valuable for specialized applications in synthesis and research.
Propiedades
Fórmula molecular |
C5H5F3O |
|---|---|
Peso molecular |
138.09 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C5H5F3O/c1-3-4(2,9)5(6,7)8/h1,9H,2H3 |
Clave InChI |
UTBLHEIETFFHJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


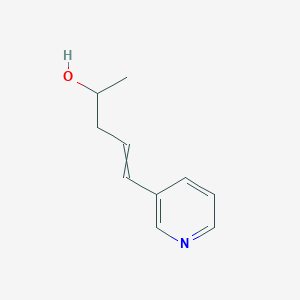
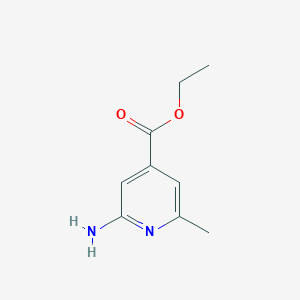
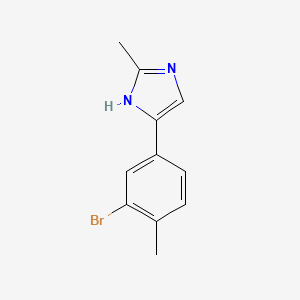

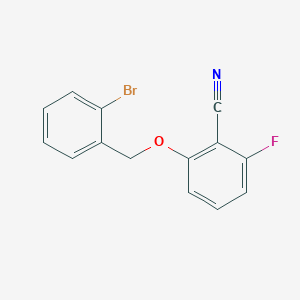
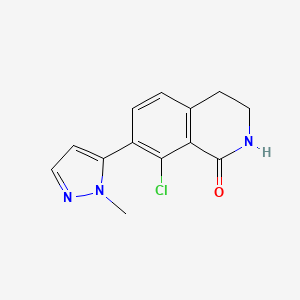
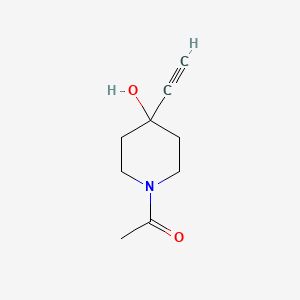
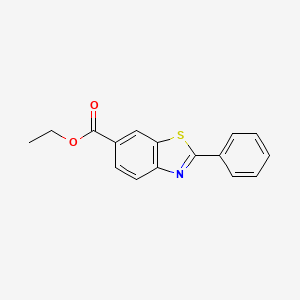
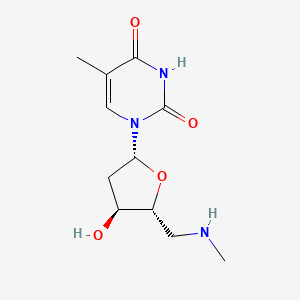
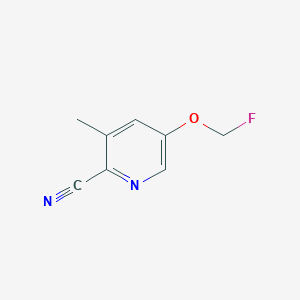
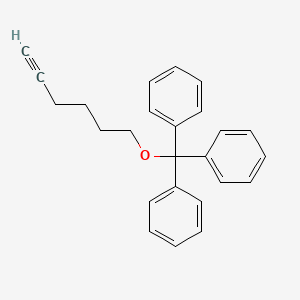
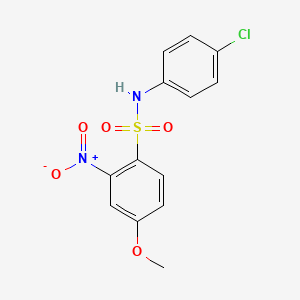
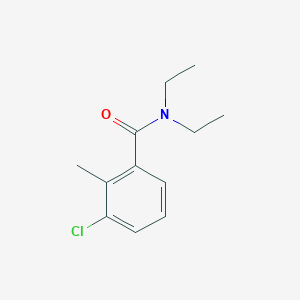
![methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate](/img/structure/B8521529.png)
